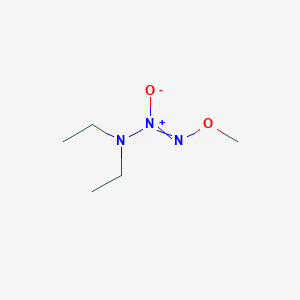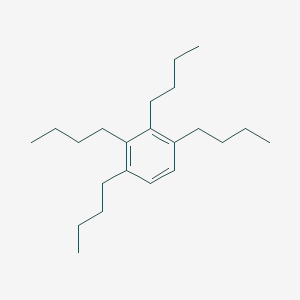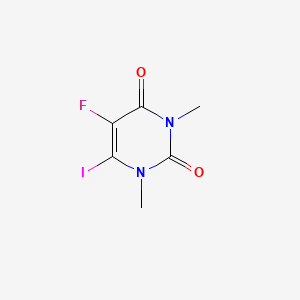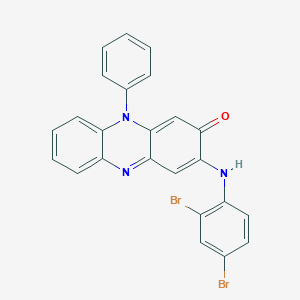
3-(2,4-Dibromoanilino)-10-phenylphenazin-2(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-Dibromoanilino)-10-phenylphenazin-2(10H)-one is a complex organic compound that features a phenazinone core substituted with a 2,4-dibromoanilino group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dibromoanilino)-10-phenylphenazin-2(10H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2,4-dibromoaniline, which is then reacted with appropriate phenazinone derivatives under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and waste, adhering to green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dibromoanilino)-10-phenylphenazin-2(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogen substitution reactions can occur with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Nucleophiles like NH3 or R-SH in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine-substituted phenazinones.
Scientific Research Applications
3-(2,4-Dibromoanilino)-10-phenylphenazin-2(10H)-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its antimicrobial and anticancer properties.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism by which 3-(2,4-Dibromoanilino)-10-phenylphenazin-2(10H)-one exerts its effects involves interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, disrupting their normal function. The pathways involved often include oxidative stress and apoptosis, leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromoaniline: A simpler analog with similar bromine substitutions but lacking the phenazinone core.
10-Phenylphenazin-2(10H)-one: Lacks the 2,4-dibromoanilino group but shares the phenazinone structure.
Uniqueness
3-(2,4-Dibromoanilino)-10-phenylphenazin-2(10H)-one is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the 2,4-dibromoanilino group and the phenazinone core makes it a versatile compound for various applications.
Properties
CAS No. |
103569-41-1 |
|---|---|
Molecular Formula |
C24H15Br2N3O |
Molecular Weight |
521.2 g/mol |
IUPAC Name |
3-(2,4-dibromoanilino)-10-phenylphenazin-2-one |
InChI |
InChI=1S/C24H15Br2N3O/c25-15-10-11-18(17(26)12-15)27-21-13-20-23(14-24(21)30)29(16-6-2-1-3-7-16)22-9-5-4-8-19(22)28-20/h1-14,27H |
InChI Key |
GDJOEKYVDPBFJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C4C2=CC(=O)C(=C4)NC5=C(C=C(C=C5)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-{2-[(2-Methylprop-2-en-1-yl)oxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14320777.png)
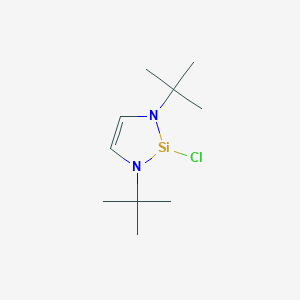
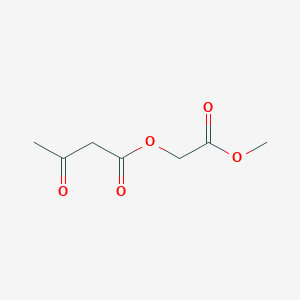
![4-{1-[2-(Methylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol](/img/structure/B14320795.png)
![Phenol, 2-[(undecylamino)methyl]-](/img/structure/B14320808.png)
![4-Ethyl-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14320813.png)
![3-Ethoxy-4-[(trimethylsilyl)ethynyl]cyclobut-3-ene-1,2-dione](/img/structure/B14320816.png)
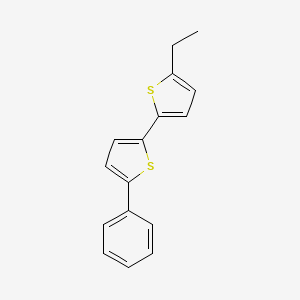
![2,4,7-Trimethyl-2,3,4,5-tetrahydro-1H-cyclopenta[c]pyridine](/img/structure/B14320839.png)
![[Naphthalene-1,4-diylbis(methylene)]bis(dimethylsulfanium) dichloride](/img/structure/B14320845.png)
![2-[(Trimethylsilyl)methyl]prop-2-en-1-yl trifluoroacetate](/img/structure/B14320851.png)
